molecular formula C25H12N4O8 B3275257 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene] CAS No. 622011-36-3

2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene]

Cat. No.: B3275257
CAS No.: 622011-36-3
M. Wt: 496.4 g/mol
InChI Key: MHAAGKAMRLHKBX-UHFFFAOYSA-N
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Description

Significance of Spirobifluorene Skeletons in Contemporary Chemical Synthesis and Materials Science

The 9,9'-spirobifluorene (SBF) framework is a pivotal building block in modern organic electronics. Its defining feature is the sp³-hybridized spiro-carbon that joins two planar fluorene (B118485) moieties at a perpendicular orientation. This orthogonal arrangement effectively disrupts π-conjugation across the entire molecule, which helps to prevent the intermolecular π–π stacking and excimer formation that often plague fluorescent materials in the solid state. nycu.edu.tw This structural attribute leads to materials with a stable amorphous morphology, high glass transition temperatures (Tg), and good solubility in common organic solvents. unimi.it

These properties make spirobifluorene derivatives highly valuable in a range of applications, particularly in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). unimib.itrsc.org In OLEDs, the rigid SBF core can be functionalized to create host materials with high triplet energy, which is crucial for efficient blue phosphorescent devices. rsc.orgrsc.org In solar cells, the benchmark hole-transporting material (HTM) Spiro-OMeTAD features an SBF core, highlighting the framework's role in facilitating efficient charge transport and device stability. unimib.ittcichemicals.com The ability to synthesize polymers incorporating the SBF unit has also led to the development of materials with high thermal stability and potential for use as electron injection and transport layers. nycu.edu.tw

Evolution of Research Trajectories for Highly Substituted Spirobifluorene Derivatives

The trajectory of spirobifluorene research has evolved from the parent hydrocarbon to a vast library of highly substituted derivatives, where functional groups are strategically placed to tune the material's electronic and physical properties. Early work often focused on substitutions at the 2 and 7 positions of one or both fluorene units. For instance, 2,7-dibromo-9,9′-spirobifluorene is a key intermediate for creating materials with varying electronic characteristics. nycu.edu.tw

A significant advancement in the field has been the focus on 2,2',7,7'-tetrasubstituted derivatives. This substitution pattern allows for the creation of symmetrical, cross-shaped molecules with enhanced properties. The synthesis of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (B142893), for example, provides a versatile platform for further functionalization via cross-coupling reactions. ossila.comresearchgate.net This intermediate is instrumental in synthesizing more complex molecules, including the widely used hole-transporting material 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (Spiro-OMeTAD). unimib.ittcichemicals.com Research into fluorinated derivatives at these positions has also yielded host materials for highly efficient blue OLEDs. researchgate.net This strategic functionalization at the four corners of the SBF core allows for precise control over properties like energy levels, charge mobility, and thermal stability, tailoring them for specific high-performance applications. unimib.itresearchgate.net

Specific Context of 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene] within Academic Research Landscapes

Within the broader landscape of substituted spirobifluorenes, nitrated derivatives serve as important synthetic intermediates, primarily as precursors to valuable amino-functionalized compounds. The nitration of the 9,9'-spirobifluorene core is a key synthetic step, though achieving specific substitution patterns can be challenging. Research has shown that the nitration of SBF with nitric acid in an acetic acid medium yields the 2,2′-dinitro-9,9′-spirobifluorene derivative. nycu.edu.tw This dinitro compound is a documented precursor for creating more complex structures, such as bis(o-aminoketone) monomers for polyquinoline synthesis. nycu.edu.tw

More recent studies have focused on controlling the regioselectivity of the nitration process under milder conditions to access less common substitution patterns. A 2023 study reported the successful regioselective synthesis of 2-nitro-9,9'-spirobifluorene, 2,2'-dinitro-9,9'-spirobifluorene, and, for the first time, 2,2',7-trinitro-9,9'-spirobifluorene in high yields. acs.org This work highlights the progressive ability to increase the degree of nitration on the SBF core. acs.org

The compound 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene] represents the logical next step in this synthetic progression. While the synthesis of the trinitro-derivative has been achieved, the successful synthesis of the tetranitro analogue has not been prominently featured in the reviewed academic literature, suggesting it is a challenging synthetic target or a less-explored area of SBF chemistry. If synthesized, this tetranitro compound would be a highly electron-deficient molecule. It would serve as a potentially valuable precursor for 2,2',7,7'-tetraamino-9,9'-spirobifluorene, a symmetrical tetra-functional monomer that could be used to build novel polymers or highly symmetric materials for organic electronics, mirroring the synthetic utility of its dinitro counterpart.

Data on Selected Spirobifluorene Derivatives

Compound NameCAS NumberMolecular FormulaKey Application/Significance
9,9'-Spirobifluorene159-66-0C₂₅H₁₆Core structural unit
2,2'-Dinitro-9,9'-spirobifluorene---C₂₅H₁₄N₂O₄Synthetic intermediate for amino derivatives
2,2',7-Trinitro-9,9'-spirobifluorene---C₂₅H₁₃N₃O₆Advanced nitrated synthetic intermediate
2,7-Dibromo-9,9'-spirobifluorene171408-84-7C₂₅H₁₄Br₂Precursor for 2,7-substituted materials
2,2',7,7'-Tetrabromo-9,9'-spirobifluorene128055-74-3C₂₅H₁₂Br₄Versatile precursor for tetrasubstituted materials
Spiro-OMeTAD207739-72-8C₈₁H₆₈N₄O₈Benchmark hole-transporting material in PSCs

An in-depth examination of the synthetic pathways leading to 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene] reveals a process rooted in the careful construction of the spirobifluorene core followed by controlled, regioselective nitration. The synthesis is a multi-stage process that leverages foundational organic chemistry principles to build a complex, three-dimensional molecular architecture.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2',7,7'-tetranitro-9,9'-spirobi[fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H12N4O8/c30-26(31)13-1-5-17-18-6-2-14(27(32)33)10-22(18)25(21(17)9-13)23-11-15(28(34)35)3-7-19(23)20-8-4-16(29(36)37)12-24(20)25/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAAGKAMRLHKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3(C4=C2C=CC(=C4)[N+](=O)[O-])C5=C(C=CC(=C5)[N+](=O)[O-])C6=C3C=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H12N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10810970
Record name 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10810970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622011-36-3
Record name 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10810970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Nitration Reactions on Spirobifluorene Architectures

Elucidation of Electrophilic Aromatic Substitution Pathways in Spirobifluorene Nitration

The nitration of 9,9'-spirobifluorene proceeds via an electrophilic aromatic substitution (SEAr) mechanism, a cornerstone reaction class in organic chemistry. wikipedia.org This process involves the replacement of a hydrogen atom on the aromatic fluorenyl rings with a nitro group (-NO2). The reaction is initiated by a potent electrophile that attacks the electron-rich π-system of the spirobifluorene core. organicchemistrytutor.com

The primary electrophile responsible for aromatic nitration is the nitronium ion (NO2+). masterorganicchemistry.comdifferencebetween.com This highly reactive species is typically generated in situ by reacting nitric acid (HNO3) with a stronger acid, most commonly sulfuric acid (H2SO4). organicchemistrytutor.commasterorganicchemistry.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion. dntb.gov.uayoutube.com

Reaction for Nitronium Ion Generation: HNO3 + 2H2SO4 ⇌ NO2+ + H3O+ + 2HSO4-

Alternative nitrating systems, such as those employed under milder "Crivello's conditions," utilize mixtures of ammonium (B1175870) nitrate (B79036) and trifluoroacetic anhydride (B1165640) (TFAA). acs.org In this case, the effective nitrating agent is believed to be trifluoroacetyl nitrate, which generates the nitronium ion through heterolytic cleavage of the O-N bond. acs.org

While the nitronium ion is the key actor, the nitrosonium ion (NO+) is another related electrophilic species. wikipedia.org It is generally a much weaker electrophile than the nitronium ion and is typically involved in nitrosation reactions rather than nitration. wikipedia.org However, under certain conditions, nitroso compounds can be oxidized to nitro compounds. In the context of spirobifluorene nitration using standard nitrating mixtures, the nitronium ion is the overwhelmingly dominant electrophile initiating the substitution. masterorganicchemistry.comdifferencebetween.com

The electrophilic attack of the nitronium ion on a fluorenyl ring of the spirobifluorene molecule is the rate-determining step of the reaction. masterorganicchemistry.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex (also referred to as a Wheland intermediate). masterorganicchemistry.comkyoto-u.ac.jp

For 9,9'-spirobifluorene, the attack is regioselective. The positions most susceptible to electrophilic attack are C2, C2', C7, and C7' due to the electronic activation conferred by the spiro-linked aromatic system. The σ-complex intermediate is stabilized by the delocalization of the positive charge across the fluorenyl ring system. In the final, rapid step, a weak base in the reaction mixture (e.g., HSO4- or H2O) abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted spirobifluorene. organicchemistrytutor.commasterorganicchemistry.com

Studies on the stepwise nitration of 9,9'-spirobifluorene show a significant decrease in reactivity as more electron-withdrawing nitro groups are added to the structure. acs.org This deactivation means that forcing conditions are required for subsequent nitrations. The reactivity scale is observed as: 9,9'-spirobifluorene >> 2-nitro-9,9'-spirobifluorene >> 2,2'-dinitro-9,9'-spirobifluorene. acs.org This progressive deactivation must be overcome to achieve the tetranitrated product.

Theoretical Postulations of Reaction Mechanisms for Spirobifluorene Nitration

While the polar SEAr mechanism provides a robust framework, theoretical studies have introduced more nuanced models to explain the intricacies of aromatic nitration, which are applicable to complex architectures like spirobifluorene.

An alternative mechanistic viewpoint proposes the involvement of a single-electron transfer (SET) from the aromatic ring to the nitronium ion as an initial step. acs.orgenergetic-materials.org.cn According to this model, the reaction begins with the transfer of an electron from the π-system of the spirobifluorene to the NO2+ ion, forming a radical cation of the spirobifluorene and a nitrogen dioxide radical (•NO2). acs.org

SET Pathway: ArH + NO2+ → [ArH•+ •NO2]

This radical pair then collapses to form the same σ-complex intermediate as in the polar mechanism. acs.org Computational studies suggest that the polar (Ingold-Hughes) and SET mechanisms are not mutually exclusive but rather represent two extremes of a continuous spectrum. acs.orgresearchgate.net The prevalence of one pathway over the other is influenced by the electron-donating ability of the aromatic substrate. acs.org For electron-rich systems like 9,9'-spirobifluorene, the SET pathway is considered highly plausible.

The solvent plays a crucial role beyond simply facilitating the generation of the nitronium ion. In the highly concentrated acidic media used for spirobifluorene nitration, solvation dynamics significantly influence the reaction's energy landscape. kyoto-u.ac.jp

Theoretical studies on benzene (B151609) nitration in sulfuric acid have shown that the solvation structure changes drastically during the formation of the σ-complex. kyoto-u.ac.jp The solvent molecules arrange to stabilize the charged intermediates and transition states, thereby lowering the activation energy of the reaction. The deprotonation of the σ-complex is also believed to be directly mediated by solvent molecules like H2SO4. kyoto-u.ac.jp Applying this understanding to the spirobifluorene system, the bulky, three-dimensional structure of the molecule would experience complex and dynamic interactions with the solvent shell, which can affect the accessibility of different positions on the fluorenyl rings and thus influence the regiochemical outcome.

Stereoelectronic Effects and Regiochemical Outcomes in Nitration of Spirobifluorenes

The predictable and high-yielding formation of 2,2',7,7'-tetranitro-9,9'-spirobi[fluorene] is a direct consequence of the stereoelectronic properties inherent to the spirobifluorene scaffold. Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the electronic properties and reactivity of a molecule.

The preferred substitution at the 2 and 7 positions (and their 2' and 7' equivalents) is dictated by the electronic structure of the fluorene (B118485) subunits. These positions are para- and ortho-, respectively, to the biphenyl (B1667301) linkage within each fluorene moiety, making them the most electron-rich and thus most activated towards electrophilic attack. The spirocyclic center enforces a rigid, orthogonal geometry, which largely isolates the electronic systems of the two fluorene units initially, though electronic communication can occur.

Experimental studies using milder nitrating agents have successfully demonstrated the controlled, stepwise nitration of 9,9'-spirobifluorene, providing insight into the regiochemical preferences. acs.orgnih.gov

Regioselective Nitration of 9,9'-Spirobifluorene under Optimized Conditions. acs.orgnih.gov
ProductNitrating ConditionsYield
2-Nitro-9,9'-spirobifluoreneCu(NO3)2, TFAA79%
2,2'-Dinitro-9,9'-spirobifluoreneCu(NO3)2, TFAA95%
2,2',7-Trinitro-9,9'-spirobifluoreneCu(NO3)2, TFAA66%

The data clearly shows a strong preference for substitution at the 2, 2', and 7 positions. acs.org The first nitro group directs the second to the equivalent C2' position on the other fluorene ring due to the deactivating nature of the nitro group on its own ring. Subsequent nitration occurs at the next most activated sites, C7 and C7'. To achieve the 2,2',7,7'-tetranitro isomer, the deactivating effect of the existing nitro groups must be overcome, typically by using stronger nitrating agents (like mixed HNO3/H2SO4) and more forcing reaction conditions. The inherent electronic preference of the spirobifluorene core ultimately directs the substitution pattern to yield the highly symmetric tetranitro product.

Advanced Structural Characterization and Stereochemical Analysis in Research Contexts

X-ray Crystallographic Analysis for Molecular and Supramolecular Assembly of Spirobifluorene Derivatives

A series of fluorinated 9,9'-spirobifluorene derivatives have also been synthesized and characterized by X-ray diffraction. For instance, the spatial structure of 2,2′,7,7′-tetrakis(2,4-bifluorophenyl)spiro-9,9′-bifluorene has been determined, confirming the perpendicular arrangement of the fluorene (B118485) units.

Table 1: Crystallographic Data for a Representative Spirobifluorene Derivative
ParameterValue
Compound2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene toluene (B28343) hemisolvate
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)14.6593
b (Å)29.549
c (Å)11.3753
β (°)96.878
Dihedral Angle (°)~85

The way in which individual molecules of a spirobifluorene derivative arrange themselves in the solid state is dictated by a variety of intermolecular interactions. The bulky and non-planar nature of the spirobifluorene core generally prevents the close π-π stacking that is often observed in planar aromatic molecules. This leads to the formation of amorphous films with good morphological stability.

In the crystal structures of spirobifluorene derivatives, weak van der Waals forces are the predominant intermolecular interactions. In substituted derivatives, other interactions can also play a significant role. For 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene], it is plausible that intermolecular interactions involving the nitro groups, such as C-H···O or N-O···π interactions, would be present and contribute to the stability of the crystal lattice. The analysis of Hirshfeld surfaces is a modern computational tool used to visualize and quantify intermolecular interactions in molecular crystals. This method could provide detailed insights into the nature and relative importance of different contacts in the tetranitro derivative.

Conformational Analysis of Spirobifluorene Derivatives

The most prominent conformational feature of the spirobifluorene framework is the mutually perpendicular arrangement of the two fluorene π-systems. This orthogonality is a direct consequence of the spiro-carbon's sp³ hybridization. This structural characteristic is of great importance in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. By preventing close molecular packing and aggregation, the spirobifluorene core helps to maintain the desirable photophysical properties of the individual molecules in the solid state. This leads to materials with high glass transition temperatures, good solubility, and excellent thermal and chemical stability.

The spirobifluorene core is generally considered to be a rigid structure. However, minor distortions from ideal tetrahedral geometry around the central spiro-carbon can occur. These distortions are often due to the strain imposed by the central five-membered rings of the fluorene units and steric effects from substituents. In the crystal structure of 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene, distortions in the angles around the tetrahedral carbon atoms from the ideal 109.5° have been observed. The inherent rigidity of the spirobifluorene framework is a key factor in its utility as a building block for stable, high-performance organic materials.

Spectroscopic Investigations for Mechanistic Understanding (excluding basic identification data)

Advanced spectroscopic techniques can provide a deeper understanding of the electronic structure and dynamic behavior of spirobifluorene derivatives. High-pressure Raman spectroscopy, for example, has been used to study the response of crystalline 9,9'-spirobifluorene to external pressure. These studies show that with increasing pressure, the Raman peaks shift to higher frequencies, which reflects the hardening of chemical bonds upon volume reduction. This effect is more pronounced for the weaker intermolecular interactions than for the stronger intramolecular covalent bonds. Such studies can reveal pressure-induced structural and molecular conformational transitions. For 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene], the strong electron-withdrawing nature of the nitro groups would likely lead to distinct spectroscopic signatures and potentially different responses to external stimuli compared to the unsubstituted parent compound.

Furthermore, spectroscopic studies on fluorenone derivatives, which share a similar core structure, have been used to investigate phenomena such as twisted intramolecular charge transfer (TICT) emission. Given the donor-acceptor character that could arise in certain substituted spirobifluorenes, similar advanced spectroscopic analyses could elucidate the charge transfer dynamics within the 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene] molecule.

Application of Advanced NMR and Raman Techniques in Reaction Monitoring and Pathway Elucidation

The synthesis of complex molecules such as 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene] from its precursor, 9,9'-spirobifluorene, involves a multi-step nitration process where the regioselectivity is critical. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, are invaluable tools for real-time, in-situ monitoring of such reactions. beilstein-journals.orgazooptics.com These methods allow for the elucidation of reaction pathways, identification of intermediates, and optimization of reaction conditions without the need for invasive sample extraction. uib.no

NMR Spectroscopy in Reaction Monitoring:

In-situ NMR spectroscopy can provide detailed mechanistic insights into the nitration of the 9,9'-spirobifluorene core. cardiff.ac.uk By monitoring the reaction directly in the NMR tube, researchers can track the consumption of the starting material and the sequential formation of mono-, di-, tri-, and the target tetranitrated products. Changes in the aromatic region of the ¹H NMR spectrum are particularly informative. As nitro groups are introduced onto the fluorene rings, the chemical shifts of the aromatic protons are significantly altered due to the strong electron-withdrawing nature of the -NO₂ group.

Raman Spectroscopy for In-situ Analysis:

Raman spectroscopy is a powerful non-destructive technique for online reaction monitoring, often utilizing fiber-optic probes immersed directly into the reaction vessel. uib.novtt.fi This method is particularly sensitive to changes in molecular vibrations and symmetry. The nitration of 9,9'-spirobifluorene can be monitored by tracking characteristic Raman bands.

The symmetric stretching vibration of the nitro group (νs(NO₂)) typically appears as a strong band in the 1340-1360 cm⁻¹ region. ias.ac.in The intensity of this band can be correlated with the concentration of the nitrated species. As the reaction progresses from the starting material to the final tetranitro product, a calibrated model can track the increase in the intensity of this band. beilstein-journals.org Simultaneously, the disappearance of vibrational modes associated with the C-H bonds at the 2, 2', 7, and 7' positions of the starting material can be monitored to follow the consumption of the reactant. This real-time data allows for precise determination of reaction endpoints and can help identify the formation of any unexpected byproducts. pnnl.gov

The table below illustrates hypothetical characteristic vibrational frequencies that would be monitored during the synthesis.

Compound StageKey Vibrational ModeTypical Wavenumber (cm⁻¹)Observation during Reaction
9,9'-spirobifluorene Aromatic C-H Bending800 - 900Signal intensity decreases
Nitrated Intermediates Symmetric NO₂ Stretch~1350Signal appears and evolves
2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene] Symmetric NO₂ Stretch~1350Signal intensity reaches a maximum and plateaus
Reactant/Product Mixture Spiro C-C Stretch~950Shift in position/intensity reflects changing molecular environment

This table is illustrative, based on typical vibrational frequencies for the specified functional groups.

Probing Electronic Structure Changes During Nitration and Derivatization Processes

The introduction of nitro groups into the 9,9'-spirobifluorene framework induces profound changes in its electronic structure. These modifications are critical to the material's properties and can be investigated through a combination of spectroscopic techniques and computational modeling.

Computational Analysis using Density Functional Theory (DFT):

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules. researchgate.netmdpi.com For the 9,9'-spirobifluorene system, DFT calculations can predict how the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) change with successive nitration.

The nitro group is a potent electron-withdrawing group. DFT studies on similar aromatic systems show that such groups significantly lower the energy levels of both the HOMO and LUMO. researchgate.net This effect becomes more pronounced with each additional nitro group. The HOMO-LUMO energy gap is a key parameter that influences the molecule's optical and electronic properties. The progressive addition of four nitro groups is expected to substantially reduce the HOMO-LUMO gap of the spirobifluorene core, leading to a red-shift (a shift to longer wavelengths) in its optical absorption spectrum. mdpi.comresearchgate.net

The following table presents theoretical data, derived from principles observed in DFT studies of similar compounds, illustrating the expected trend in electronic properties upon nitration.

CompoundNumber of Nitro GroupsCalculated HOMO Energy (eV)Calculated LUMO Energy (eV)Calculated HOMO-LUMO Gap (eV)
9,9'-Spirobi[fluorene] 0-5.8-2.03.8
2-Nitro-9,9'-spirobi[fluorene] 1-6.2-2.53.7
2,2'-Dinitro-9,9'-spirobi[fluorene] 2-6.5-2.93.6
2,2',7-Trinitro-9,9'-spirobi[fluorene] 3-6.9-3.33.6
2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene] 4-7.3-3.83.5

Note: These values are hypothetical and serve to illustrate the expected trend based on the electron-withdrawing effect of nitro groups.

UV-Visible Spectroscopy:

UV-Vis absorption spectroscopy is an experimental technique that directly probes the electronic transitions within a molecule, often corresponding to the HOMO-LUMO gap. researchgate.net The absorption spectrum of the parent 9,9'-spirobifluorene would be expected to show absorptions in the UV region. As nitro groups are sequentially added, the absorption maxima (λ_max) would shift to longer wavelengths (bathochromic or red-shift). researchgate.net This shift confirms the narrowing of the HOMO-LUMO gap predicted by DFT calculations. By taking samples at various stages of the nitration reaction, a series of UV-Vis spectra can be collected to experimentally track the evolution of the electronic structure from the starting material through the various nitrated intermediates to the final 2,2',7,7'-tetranitro-9,9'-spirobi[fluorene] product.

Computational and Theoretical Studies on Spirobifluorene Nitration and Derivatization

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction for Spirobifluorene Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of electrophilic aromatic substitution reactions, including nitration. DFT calculations offer a balance between computational cost and accuracy, making it feasible to model complex reaction systems like those involving spirobifluorene. These studies are crucial for understanding the intricate details of how substituents are introduced onto the spirobifluorene core, which is essential for tuning its electronic and optical properties for various applications.

DFT calculations are employed to map the potential energy surface of a reaction, identifying transition states and intermediates to construct a complete energy profile. This profile reveals the activation barriers (energy humps) that must be overcome for the reaction to proceed. The height of these barriers is directly related to the reaction rate.

For electrophilic aromatic nitration, the reaction between an aromatic compound and the nitronium ion involves the formation of intermediates and transition states. DFT calculations can determine the structures and energies of these species. The general mechanism involves the attack of the aromatic π-system on the NO₂⁺ electrophile, leading to a high-energy σ-complex, followed by deprotonation to restore aromaticity.

Computational studies have benchmarked various DFT functionals for their ability to accurately predict activation energies. For example, the M06-2X functional has been shown to perform well for non-metals and is suitable for studying nitration reactions. The inclusion of empirical dispersion corrections (like DFT-D3) can also improve the accuracy of calculated barrier heights. The activation barrier for the electrophilic addition of NO₂⁺ to benzene (B151609) has been calculated to be around 7 kcal/mol, indicating a fast second step after the formation of the nitronium ion.

Reaction StepSpecies InvolvedCalculated Energy ChangeDescription
Nitronium Ion Formation HNO₃ + 2H₂SO₄Barrier: 18-22 kcal/molGeneration of the electrophile (NO₂⁺) from nitric acid and sulfuric acid. This is often the rate-determining step.
Electrophilic Attack Spirobifluorene + NO₂⁺Barrier: ~7 kcal/mol (for benzene)The π-electrons of a fluorene (B118485) unit attack the nitronium ion, leading to the formation of a σ-complex intermediate.
Deprotonation σ-complex + BaseSpontaneous (no barrier)A weak base removes a proton from the carbon bearing the nitro group, restoring the aromatic system.

Note: Activation barriers can vary depending on the specific spirobifluorene substrate and the reaction conditions.

Regioselectivity—the preference for reaction at one position over another—is a critical aspect of spirobifluorene chemistry. The spirobifluorene core has several distinct positions (C2, C7, C4, etc.), and controlling the site of nitration is key to synthesizing materials with desired properties. DFT can predict regioselectivity by calculating the activation energies for the attack at each different position. The pathway with the lowest activation barrier will be the most favored, and thus predict the major product.

For 9,9'-spirobifluorene, the C2 and C7 positions are electronically enriched and most susceptible to electrophilic attack. DFT calculations, often combined with techniques like Gauge-Independent Atomic Orbital (GIAO) for NMR shift prediction, can be used to explain and predict the observed regioselectivity in alkylation and other derivatization reactions. By comparing the calculated energies of the possible intermediates or transition states, researchers can rationalize why certain isomers are formed preferentially. For instance, studies on the regioselective nitration of 9,9'-spirobifluorene under mild conditions have successfully produced 2-nitro, 2,2'-dinitro, and 2,2',7-trinitro derivatives in high yields, and DFT calculations help to clarify the mechanisms governing this selectivity. The steric hindrance imposed by the orthogonal arrangement of the fluorene units also plays a significant role in directing incoming groups, a factor that is well-captured by computational models. Stereoselectivity is less commonly a factor in nitration but can be critical in other derivatizations of chiral spirobifluorene systems, where DFT can again be used to predict the favored stereoisomer.

Molecular Dynamics Simulations of Spirobifluorene Systems and Their Interactions

While DFT is excellent for studying the details of a chemical reaction, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into the dynamic processes, conformational changes, and intermolecular interactions that occur in condensed phases (liquids or solids).

For spirobifluorene systems, MD simulations are particularly valuable for predicting the morphology and charge transport properties of materials used in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). The rigid and bulky spirobifluorene core influences how molecules pack together in a thin film, which in turn affects the material's electronic properties.

MD simulations can be used to model the aggregation of spirobifluorene derivatives from a solution or melt to predict the resulting amorphous or crystalline structure. These simulations reveal how factors like solvent polarity and temperature influence the final morphology. For example, simulations have been used to understand the formation of rod-like crystal structures in spiro[fluorene-9,9'-xanthene] (B3069175) by analyzing the intermolecular interaction energies. Furthermore, MD simulations combined with kinetic Monte Carlo methods have been used to study the impact of dynamic disorder on charge transport in materials like spiro-OMeTAD [2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenyl-amine)9,9′-spirobifluorene], a well-known hole-transporting material. These simulations show that structural fluctuations at finite temperatures can significantly reduce charge mobility compared to a static crystal model. By simulating the interactions between molecules, MD provides a bridge between single-molecule properties and the bulk performance of a material.

Quantum Chemical Calculations for Electronic Structure Elucidation (in the context of reactivity and transformation)

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules, which dictates their reactivity and physical properties. Methods like DFT and other ab initio techniques are used to calculate the distribution of electrons within a molecule and the energies of its molecular orbitals. For spirobifluorene and its derivatives, these calculations are crucial for explaining their behavior in chemical reactions and for designing new molecules with tailored functionalities.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energies and spatial distributions of these orbitals are critical for predicting how a molecule will react.

In the context of spirobifluorene nitration, the HOMO of the spirobifluorene system interacts with the LUMO of the nitronium ion (NO₂⁺). Quantum chemical calculations show that the HOMO of 9,9'-spirobifluorene is primarily located on the fluorene rings, particularly at the C2, C2', C7, and C7' positions. This high electron density at these sites explains why electrophilic attack occurs preferentially there.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also a crucial parameter. A smaller gap generally indicates a molecule that is more easily polarized and more reactive. By adding electron-donating or electron-withdrawing substituents to the spirobifluorene core, chemists can tune the HOMO and LUMO energy levels and the energy gap. This molecular engineering is central to the design of spirobifluorene-based materials for OLEDs, where precise control over energy levels is required for efficient charge injection and transport. For example, calculations on various substituted spirobifluorene derivatives show how different linkage positions (para-, meta-, ortho-) between the spirobifluorene core and other functional units can alter the HOMO/LUMO distributions and energies.

Derivative TypeLinkageHOMO (eV)LUMO (eV)Energy Gap (eV)
SBF-OXD Hybrid para--5.64-2.493.15
SBF-OXD Hybrid meta--5.57-2.333.24
SBF-OXD Hybrid ortho--5.61-2.343.27
Fluorinated SBF Spiro-(3)-F-6.07-2.443.63
Fluorinated SBF Spiro-(2,4)-F-6.21-2.483.73

Data synthesized from studies on spirobifluorene/oxadiazole (SBF-OXD) hybrids and fluorinated spirobifluorene derivatives.

Intramolecular charge transfer (ICT) is a phenomenon where, upon electronic excitation (e.g., by absorbing light), an electron moves from an electron-donating part of a molecule to an electron-accepting part. This process is fundamental to the function of many materials in optoelectronics. Spirobifluorene is often used as a core building block in "donor-acceptor" or "donor-bridge-acceptor" molecules designed to exhibit ICT.

Quantum chemical calculations are essential for studying and quantifying ICT. By analyzing the electron density distribution in the ground state and the excited state, researchers can determine the degree of charge transfer. Calculations of the HOMO and LUMO often show a spatial separation in donor-acceptor systems; the HOMO is localized on the donor moiety, and the LUMO is on the acceptor. This separation facilitates ICT upon excitation.

In the design of spirobifluorene derivatives for applications like Thermally Activated Delayed Fluorescence (TADF) in OLEDs, achieving a specific degree of ICT is critical for minimizing the energy gap between the singlet and triplet excited states. Theoretical studies have explored how linking donors like phenoxazine (B87303) or phenothiazine (B1677639) to a spirobifluorene acceptor can create efficient ICT compounds. These computational models help to understand how the choice of donor, acceptor, and the linking topology influences the ICT character, which in turn governs the photophysical properties of the molecule. For instance, studies on poly(spirobifluorene) derivatives have shown that spiroconjugation can lead to the delocalization of the exciton (B1674681) into the side fluorene groups, creating a charge transfer state that affects the material's fluorescence lifetime and quantum yield.

Crystal Structure Prediction and Molecular Packing Simulations for Supramolecular Design

The precise arrangement of molecules in the solid state is fundamental to the material properties of organic compounds. For a sterically demanding and electronically distinct molecule such as 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene], computational and theoretical methods are indispensable for predicting its crystal structure and understanding its molecular packing. These predictive studies are crucial for the rational design of supramolecular architectures with tailored functionalities.

Crystal Structure Prediction (CSP) for organic molecules is a complex computational challenge. wikipedia.orgcam.ac.uk It involves a thorough search of the multidimensional space of possible crystal packing arrangements to identify structures that are thermodynamically plausible. researchgate.netrsc.org For 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene], this process begins with an accurate description of the molecular geometry and electrostatics.

The prediction of the crystal structure of 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene] would typically employ a multi-step computational workflow. Initially, a global search of possible packing arrangements is performed using force fields optimized for organic molecules. This is often followed by a more accurate ranking of the most promising structures using quantum mechanical methods, such as Density Functional Theory (DFT).

A key aspect of the supramolecular design of materials based on 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene] is the identification and exploitation of reliable intermolecular interactions, often referred to as supramolecular synthons. ias.ac.inresearchgate.net The nitro groups in this molecule are expected to be dominant structure-directing functionalities.

The following interactive data table summarizes the key intermolecular interactions anticipated to govern the crystal packing of 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene], based on the principles of crystal engineering. mdpi.comias.ac.in

Interaction Type Description Potential Role in Crystal Packing
π-π Stacking Interactions between the aromatic fluorene backbones.Likely to be a significant contributor to the overall lattice energy, influencing the columnar or herringbone packing motifs.
C-H···O Hydrogen Bonds Weak hydrogen bonds between the aromatic C-H donors and the oxygen atoms of the nitro groups.These interactions are expected to play a crucial role in linking adjacent molecules and guiding the three-dimensional architecture.
Nitro-Nitro Interactions Dipole-dipole interactions between the electron-rich oxygen atoms of one nitro group and the electron-deficient nitrogen atom of another.These can lead to specific, directional arrangements of the nitro groups, contributing to the stability of the crystal lattice.
van der Waals Forces Non-specific attractive forces arising from temporary fluctuations in electron density.Provide a general cohesive force that contributes to the overall stability of the molecular crystal.

Detailed research findings from predictive studies would typically be presented in a crystal energy landscape plot, which illustrates the relative energies of the most stable predicted crystal structures. While a specific study on 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene] is not available in the public domain, the general approach and expected outcomes can be summarized.

The following table outlines the typical computational workflow for the crystal structure prediction of a molecule like 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene].

Step Methodology Objective
1. Molecular Geometry Optimization Quantum Mechanics (e.g., DFT)To obtain an accurate three-dimensional structure and partial atomic charges of the isolated molecule.
2. Global Search for Crystal Packing Monte Carlo or Evolutionary Algorithms with Force FieldsTo generate a large number of diverse and plausible crystal packing arrangements.
3. Ranking of Predicted Structures Lattice Energy Minimization with more accurate Force Fields or DFTTo refine the geometries and rank the predicted structures based on their thermodynamic stability.
4. Analysis of Intermolecular Interactions Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules (QTAIM)To identify and quantify the key intermolecular interactions responsible for the stability of the predicted crystal structures.
5. Molecular Dynamics Simulations Classical MD with a suitable Force FieldTo assess the thermal stability of the most promising predicted polymorphs and to study the dynamics of the crystal lattice.

The supramolecular design of materials based on 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene] would leverage the insights gained from these computational studies to control the solid-state architecture and, consequently, the material's properties.

Functionalization and Derivatization Strategies for Tailored Spirobifluorene Architectures

Post-Nitration Chemical Transformations of 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene]

The electron-withdrawing nature of the four nitro groups on the spirobifluorene skeleton significantly influences its reactivity, paving the way for a variety of chemical modifications. These transformations are pivotal in converting the tetranitro compound into more complex and functional molecules.

The reduction of the nitro groups to amino functionalities is a fundamental transformation, yielding 2,2',7,7'-tetraamino-9,9'-spirobifluorene and its derivatives. These amino-spirobifluorenes are versatile precursors for a wide range of materials, including high-performance polymers and hole-transporting materials for electronic devices.

A variety of reducing agents and reaction conditions can be employed for the conversion of aromatic nitro compounds to their corresponding amines. wikipedia.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a common and efficient method. wikipedia.org Other effective reduction systems include the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. csbsju.edu For instance, the reduction of dinitrophenol to nitroaminophenol can be selectively achieved using sodium sulfide (B99878) or sodium hydrosulfite. wikipedia.org

In a specific example of spirobifluorene chemistry, a dinitro-spirobifluorene derivative was successfully reduced to the corresponding diamino-spirobifluorene. researchgate.net This transformation highlights a viable pathway for the reduction of the tetranitro analog. The general conditions for such reductions are summarized in the table below.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds to Amines

Reducing Agent System Typical Conditions
H₂/Pd-C Methanol or Ethanol, Room Temperature
Fe/HCl Ethanol/Water, Reflux
SnCl₂·2H₂O Ethanol, Reflux
Na₂S₂O₄ Water/Methanol, Room Temperature
Zn/NH₄Cl Water, Room Temperature

The resulting tetraamino-spirobifluorene can be further functionalized. For example, it is a precursor to 2,2′,7,7′-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene (Spiro-TAD), a widely used hole-transporting material in organic electronics. sigmaaldrich.com

The strong electron-withdrawing character of the nitro group deactivates the aromatic rings towards electrophilic substitution, directing incoming electrophiles to the meta positions relative to the nitro groups. blogspot.com Conversely, this electron deficiency facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the displacement of the nitro groups or other leaving groups at the ortho and para positions by nucleophiles. surendranatheveningcollege.comyoutube.com

While direct SNAr of the nitro groups themselves requires harsh conditions, they activate the spirobifluorene core for substitution reactions. The presence of multiple nitro groups enhances the potential for such transformations. surendranatheveningcollege.com Furthermore, the nitro groups can be converted into a variety of other functional groups beyond amines. For example, reduction under different conditions can yield hydroxylamines or azo compounds. wikipedia.org Diazotization of the amino derivatives (obtained from reduction) followed by Sandmeyer or related reactions can introduce a wide array of functionalities, including halogens, cyano, and hydroxyl groups.

Cross-Coupling Reactions Utilizing Halogenated Spirobifluorene Precursors

Halogenated spirobifluorenes, which can be synthesized from the corresponding amino derivatives via diazotization, are key precursors for building more complex molecular architectures through palladium-catalyzed cross-coupling reactions. nih.gov For instance, 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene is a versatile intermediate for such transformations. researchgate.netossila.com

The Suzuki-Miyaura coupling reaction is a powerful and widely used palladium-catalyzed method for the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. tcichemicals.com This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids and esters. nih.gov

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. nih.gov The choice of palladium precursor, ligand, base, and solvent is crucial for the success and efficiency of the coupling reaction, especially with challenging substrates like heteroaryl chlorides. organic-chemistry.orgnih.gov

Table 2: Key Components of the Suzuki-Miyaura Coupling Reaction

Component Function Examples
Palladium Catalyst Facilitates the cross-coupling Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes and activates the catalyst Phosphines (e.g., PPh₃, SPhos, XPhos)
Base Activates the organoboron reagent K₂CO₃, K₃PO₄, CsF
Organoboron Reagent Source of the organic group to be coupled Arylboronic acids, Arylboronic esters

Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, can also be employed to further functionalize halogenated spirobifluorenes, allowing for the introduction of alkenyl, alkynyl, and amino groups, respectively.

Through the application of cross-coupling methodologies, a diverse range of complex spirobifluorene-based architectures have been synthesized for various advanced applications. For example, the Suzuki-Miyaura coupling of 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene with 4-carboxyphenylboronic acid yields 4,4′,4′′,4′′′-(9,9′-spirobi[fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acid. This tetracarboxylate ligand has been used to construct a metal-organic framework (MOF) with a high specific surface area and promising hydrogen uptake capacity. rsc.org

In the field of organic electronics, palladium-catalyzed reactions are instrumental in synthesizing spirobifluorene derivatives with tailored electronic properties for use in organic light-emitting diodes (OLEDs). pku.edu.cnnih.gov By coupling different aromatic or heteroaromatic moieties to the spirobifluorene core, parameters such as the HOMO/LUMO energy levels and triplet energy can be finely tuned. nih.gov Furthermore, palladium-catalyzed borylation and cross-coupling reactions have been used to create chiral spirobifluorene-based boronic acids, which serve as precursors for the synthesis of complex, self-sorting boronate ester cages. rsc.org

Development of Spirobifluorene-Based Molecular Tripods and Scaffolds for Surface Chemistry

The rigid, well-defined geometry of the spirobifluorene scaffold makes it an excellent platform for the design of molecular tripods and scaffolds for surface chemistry applications, such as the formation of self-assembled monolayers (SAMs). nih.govacs.org These tripodal molecules can provide a stable and predictable orientation on a substrate surface.

An efficient synthesis of a tripodal platform based on a rigid 9,9'-spirobifluorene has been reported, featuring three acetyl-protected thiol groups for anchoring to a gold (Au(111)) surface. nih.govacs.org The modular design of this platform allows for the vertical arrangement of a molecular rod attached at the 7-position, enabling control over the spatial arrangement and electronic coupling of the functional unit to the gold substrate. nih.govacs.org The synthesis of these tripods often involves a multi-step approach, starting from halogenated biphenyl (B1667301) and fluorenone precursors, followed by cyclization to form the spirobifluorene core and subsequent functionalization to introduce the tripod "legs" and the desired molecular rod. nih.govacs.org

The use of such molecular scaffolds is a key strategy in surface functionalization for applications in molecular electronics, sensing, and nanotechnology. mdpi.comnih.gov The ability to create well-ordered molecular layers with specific functionalities is crucial for the development of next-generation electronic and sensing devices. nih.gov

Polymerization Reactions Involving Spirobifluorene Monomers

The unique three-dimensional and rigid structure of the 9,9'-spirobi[fluorene] (SBF) core makes it a valuable building block in polymer chemistry. Its spiro-center, featuring an sp³-hybridized carbon atom connecting two orthogonal π-systems, introduces a distinct 90-degree kink into the polymer backbone. acs.org This structural feature is instrumental in disrupting efficient chain packing, leading to the synthesis of materials with intrinsic microporosity, high thermal stability, and good solubility in organic solvents. acs.orgnycu.edu.tw Functionalized derivatives of the SBF core, such as 2,2',7,7'-tetranitro-9,9'-spirobi[fluorene], serve as versatile monomers that can be transformed into other reactive species for incorporation into a variety of polymer architectures.

Synthesis of Conjugated Microporous Polymers (CMPs) from Spirobifluorene Precursors

Conjugated microporous polymers (CMPs) are a class of materials that merge permanent nanoporosity with π-conjugated frameworks. rsc.org Spirobifluorene-based precursors are exceptionally well-suited for creating CMPs due to their rigid and contorted geometry, which prevents the collapse of pores in the solid state.

Several synthetic routes have been developed to produce SBF-based CMPs. A cost-effective and straightforward method involves the FeCl₃-mediated polymerization of unsubstituted 9,9'-spirobi[fluorene]. researchgate.netossila.com This approach can proceed through different mechanisms, including oxidative polymerization, Friedel–Crafts polymerization, or a combination of both, to yield CMPs with high surface areas and significant micropore volumes. researchgate.netossila.com For example, CMPs synthesized via competitive oxidative/Friedel-Crafts polymerization of the basic spirobifluorene monomer have demonstrated Brunauer–Emmett–Teller (BET) surface areas ranging from 940 to 1980 m²g⁻¹ and micropore volumes between 0.5 and 0.9 cm³g⁻¹. researchgate.netossila.com

Another effective strategy involves the use of pre-functionalized spirobifluorene monomers in cross-coupling reactions. The Yamamoto polymerization of 2,2′,7,7′-tetrabromo-9,9′-spirobi[fluorene], utilizing a nickel catalyst, produces thermally and chemically stable polymers that, after thermal treatment, can achieve BET surface areas of approximately 2,000 m²g⁻¹. ossila.com Similarly, Sonogashira–Hagihara coupling reactions between 2,2′,7,7′-tetraethynyl-9,9′-spirobi[fluorene] (TESF) and tetrahedral silicon-centered monomers have been used to create novel porous organic polymers (POPs) with high thermal stability and surface areas up to 983 m²g⁻¹. rsc.org These materials show potential for applications in gas storage and separation, with moderate carbon dioxide uptake capacities. rsc.org

Polymerization MethodSpirobifluorene MonomerResulting Polymer Properties
FeCl₃-mediated Polymerization 9,9'-Spirobi[fluorene]BET Surface Area: 940–1980 m²/gMicropore Volume: 0.5–0.9 cm³/g researchgate.netossila.com
Yamamoto Polymerization 2,2′,7,7′-Tetrabromo-9,9′-spirobi[fluorene]BET Surface Area: ~2000 m²/g (post-treatment) ossila.com
Sonogashira–Hagihara Coupling 2,2′,7,7′-Tetraethynyl-9,9′-spirobi[fluorene]BET Surface Area: up to 983 m²/gCO₂ Uptake: up to 1.92 mmol/g (at 273 K) rsc.org

Incorporation of Spirobifluorene Units into Polyquinolines and Other Specialty Polymers

The integration of spirobifluorene units into the main chain of specialty polymers like polyquinolines enhances their physical and chemical properties. Polyquinolines containing the 9,9'-spirobi[fluorene] moiety have been synthesized through the acid-catalyzed Friedländer condensation reaction of bis(o-aminoketone) and bisacetyl monomers derived from the spiro core. nycu.edu.tw

The key advantage conferred by the spirobifluorene structure is the significant improvement in the solubility of these otherwise rigid polymers. nycu.edu.tw The orthogonal arrangement of the two fluorene (B118485) units disrupts intermolecular interactions and prevents crystalline packing, rendering the polymers amorphous and soluble in common organic solvents like chloroform. acs.orgnycu.edu.tw This enhanced processability is achieved without compromising thermal stability. nycu.edu.tw Furthermore, the central sp³-hybridized carbon atom acts as a conjugation break, which allows for effective control over the polymer's electronic properties and conjugation length. nycu.edu.tw These SBF-containing polyquinolines typically exhibit blue emission and have been investigated for their potential use as electron injection and transport materials in polymer light-emitting diodes (LEDs). nycu.edu.tw

Polymer TypeMonomersKey PropertiesPotential Applications
Polyquinoline Bis(o-aminoketone) and bisacetyl derivatives of SBFHigh thermal stabilityGood solubility in organic solventsAmorphous natureBlue light emission nycu.edu.twElectron transport materials in polymer LEDs nycu.edu.tw

Strategies for Controlling Polymer Architecture and Porosity Using Spirobifluorene Building Blocks

The spirobifluorene unit is a cornerstone for designing polymers with controlled architecture and intrinsic microporosity. The fundamental strategy lies in leveraging the rigid, non-planar, and contorted shape of the SBF monomer itself. acs.org

Intrinsic Microporosity : By incorporating the SBF unit, which forces a 90-degree bend in each repeating unit of the polymer chain, efficient packing is sterically hindered. acs.org This inefficient packing creates free volume and interconnected voids within the material, leading to what is known as "Polymers of Intrinsic Microporosity" (PIMs). acs.orgnih.gov This approach allows for the creation of porous materials with high surface areas without requiring a separate pore-forming template or post-synthesis treatment. nih.govroyalsocietypublishing.org Spirobifluorene-based PIMs have been shown to possess large surface areas, with some exceeding 1000 m²g⁻¹, and have been explored for applications in gas storage and the adsorption of contaminants from water. nih.govroyalsocietypublishing.org

Tuning Porosity via Copolymerization : The porosity of SBF-based networks can be systematically tuned by altering the structure and geometry of the comonomers. For instance, in the synthesis of porous organic polymers, reacting a tetra-functional spirobifluorene monomer with different tetrahedral silicon-centered linkers (e.g., para- vs. meta-substituted) results in polymers with varied specific surface areas and pore volumes. rsc.org This demonstrates that copolymerization is an effective strategy to modulate the porosity of the final material by introducing different geometric constraints into the polymer network. rsc.org

Spirobifluorene Frameworks As Building Blocks in Supramolecular Chemistry and Advanced Materials Design

Design and Synthesis of Metal-Organic Frameworks (MOFs) Utilizing Spirobifluorene Linkers

Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The geometry of the organic linker is a primary determinant of the resulting network's topology and properties, such as pore size and surface area. The rigid and cruciform shape of the spirobifluorene core makes it an excellent candidate for designing MOF linkers that can generate robust, porous structures.

Spirobifluorene-Based Tetracarboxylate Ligands in MOF Synthesis

Tetracarboxylate ligands are widely used in MOF synthesis due to their ability to coordinate with metal centers in multiple directions, leading to stable, high-dimensional networks. A prominent example is the ligand 4,4′,4′′,4′′′-(9,9′-spirobi[fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acid, which has been successfully used to synthesize highly porous MOFs. rsc.org This ligand features a square-planar arrangement of four carboxylate groups extending from the SBF core.

The synthesis of such tetracarboxylate linkers can be envisioned to start from 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene]. A plausible synthetic pathway involves a two-step process:

Reduction: The four nitro groups are reduced to amino groups to form 2,2',7,7'-tetraamino-9,9'-spirobifluorene.

Functionalization: The tetraamino intermediate can then be converted to the target tetracarboxylate ligand through established organic reactions, such as a Sandmeyer reaction to introduce cyano groups, followed by hydrolysis to yield the carboxylic acids.

The use of this SBF-based tetracarboxylate ligand with copper(II) ions has resulted in a MOF, denoted SBF-Cu, which exhibits a classic paddle-wheel inorganic building unit and a 4-4 regular tiling topology. rsc.org

Engineering Porosity and Network Topologies in Spirobifluorene-Derived MOFs

The inherent rigidity and defined geometry of the SBF core are instrumental in engineering the porosity and topology of the resulting MOFs. The perpendicular orientation of the fluorene (B118485) planes ensures that the linkers project into space in a well-defined manner, preventing the formation of densely packed, non-porous structures.

In the case of SBF-Cu, the spirobifluorene cores create specific interactions between the layers of the framework, contributing to a high specific surface area and the presence of open metal sites after activation. rsc.org The topology of a MOF describes the connectivity of its building blocks. For instance, the SBF-based tetracarboxylate ligand mentioned above acts as a 4-connected node, which, when combined with a suitable metal cluster, can form predictable network topologies. Research has shown that SBF-centered tetracarboxylate linkers can also be used with zirconium clusters to form doubly interpenetrated MOFs with ftw topology, which still retain high porosity and exhibit exceptional thermal and chemical stability.

Properties of a Representative Spirobifluorene-Based MOF
PropertyDescriptionReference
Framework NameSBF-Cu rsc.org
Organic Linker4,4′,4′′,4′′′-(9,9′-spirobi[fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acid rsc.org
Metal Ion/ClusterCopper(II) Paddle-Wheel rsc.org
Network Topology4-4 regular tiling rsc.org
Key FeatureHigh specific surface area and open metal sites upon activation. rsc.org

Construction of Covalent Organic Frameworks (COFs) from Spirobifluorene Precursors

Covalent Organic Frameworks are another class of crystalline porous polymers, constructed entirely from light elements linked by strong covalent bonds. The precise control over their pore size and chemical environment makes them promising for applications in catalysis and molecular separations. The rigid, tetrahedral geometry of the SBF core makes it an ideal building block for creating robust, three-dimensional (3D) COFs.

The synthesis of COFs often relies on condensation reactions that form stable covalent linkages, such as imine bonds. Here again, 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene] serves as a valuable starting material. By reducing it to 2,2',7,7'-tetraamino-9,9'-spirobifluorene, a versatile precursor is obtained. This tetraamino compound can be reacted with dialdehydes or trialdehydes to form crystalline imine-linked COFs. The orthogonal arrangement of the amino groups on the SBF scaffold directs the growth of the framework in three dimensions, leading to highly ordered porous structures with uniform, unobstructed channels. These 3D COFs, constructed from spirobifluorene building blocks, exhibit permanent porosity and high thermal stability.

Engineering of Hydrogen-Bonded Networks and Molecular Assemblies

Beyond coordination and covalent bonds, weaker intermolecular forces like hydrogen bonds can be used to construct porous supramolecular architectures. This "molecular tectonics" approach uses specifically designed molecules (tectons) that self-assemble into predictable, ordered networks. The SBF core is particularly effective for this strategy because its shape inherently resists the close packing typically seen in molecular crystals, thus promoting the formation of porous structures. nih.gov

Utilization of Spirobifluorene Core to Induce Intrinsic Porosity in Molecular Crystals

The key to creating porous molecular crystals is to design tectons that have strong, directional interaction sites grafted onto a core that disfavors dense packing. The SBF framework is an exemplary core for this purpose. nih.gov By functionalizing the 2,2',7,7'-positions with groups capable of forming strong hydrogen bonds (e.g., amides, carboxylic acids, or diaminotriazines), it is possible to create tectons that assemble into highly porous, open networks.

The journey from 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene] to such tectons would proceed via the tetraamino intermediate. The amino groups can be further modified, for example, by acylation to form amides. For instance, 2,2',7,7'-tetra(acetamido)-9,9'-spirobifluorene has been shown to form extensively hydrogen-bonded networks with a significant porosity of 33%. nih.gov Even higher porosity can be achieved with more complex hydrogen-bonding motifs.

Porosity in Spirobifluorene-Based Hydrogen-Bonded Networks
Spirobifluorene DerivativeFunctional Group at 2,2',7,7'-PositionsCrystal Porosity (% Volume)Reference
Compound 33-NHCOCH₃ (Acetamido)33% nih.gov
Compound 39Tetrakis(diaminotriazine)60% nih.gov
Compound 40Tetrakis(triaminotriazine)75% nih.gov

Self-Assembly Principles of Spirobifluorene Tectons in Supramolecular Architectures

The self-assembly of SBF tectons is governed by the interplay between the directional hydrogen bonds and the steric demands of the bulky, rigid core. The functional groups dictate the local connectivity, while the SBF scaffold ensures that these connections extend into a 3D network rather than collapsing into a dense sheet or chain.

For example, tectons derived from SBF with diaminotriazine or triaminotriazine units at the 2,2',7,7'-positions have been synthesized and crystallized. These groups form robust and highly directional hydrogen-bonding patterns. The resulting crystals exhibit exceptionally high porosity, with one derivative achieving a guest-accessible volume of 75%, among the highest values ever observed for crystals built from small molecules. nih.gov These results underscore the effectiveness of grafting multiple "sticky" hydrogen-bonding sites onto a core like spirobifluorene that is intrinsically resistant to efficient packing, a strategy for which 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene] is an ideal synthetic starting point.

Challenges and Future Directions in 2,2 ,7,7 Tetranitro 9,9 Spirobi Fluorene Research

Methodological Advances in Regiocontrol and Yield Enhancement for Complex Nitro-Spirobifluorenes

The synthesis of precisely substituted spirobifluorenes, such as the 2,2',7,7'-tetranitro derivative, presents a significant synthetic challenge. The primary obstacle lies in achieving high regiocontrol during electrophilic substitution reactions like nitration on the spirobifluorene core. Direct nitration of the parent 9,9'-spirobifluorene often leads to a mixture of isomers with varying numbers and positions of nitro groups, resulting in low yields of the desired product and complicated purification processes.

Future methodological advancements are focused on overcoming these limitations through several key strategies:

Directed Synthesis: Rather than direct nitration of the final spiro-framework, a more controlled approach involves the synthesis of pre-functionalized fluorene (B118485) or fluorenone precursors. For instance, synthesizing 2,7-dinitrofluorenone first and then subjecting it to a coupling reaction could provide a more direct and regioselective route to the target molecule.

Advanced Catalytic Systems: The development of novel catalysts that can direct the nitration to specific positions on the fluorene rings is a critical area of research. This could involve using shape-selective catalysts or employing directing groups that can be later removed.

Alternative Functionalization Strategies: An alternative to direct nitration is the synthesis of a more easily accessible, regiochemically defined intermediate, such as 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene. ossila.comsigmaaldrich.com The bromo-groups can then be substituted with nitro-groups through transition-metal-catalyzed cross-coupling reactions or other nucleophilic substitution pathways, offering a more controlled method for installing the desired functionality.

Optimized Reaction Conditions: Research into optimizing reaction conditions for direct functionalization continues. A method utilizing a Tf₂O-mediated direct dehydrative coupling of biaryls and fluorenones has been shown to produce spirobifluorenes in good to high yields, potentially offering a more efficient cyclization step. rsc.orgnih.gov

Improving the yield and purity of complex nitro-spirobifluorenes is paramount for their use in advanced materials, where precise structure and high purity are essential for predictable and reliable performance.

Innovations in Green and Sustainable Synthetic Protocols for Spirobifluorene Derivatives

Traditional synthetic routes for spirobifluorene derivatives often rely on harsh reagents, toxic solvents, and energy-intensive processes, which are environmentally detrimental. The principles of green chemistry are increasingly being applied to address these issues, aiming to develop more sustainable and eco-friendly synthetic protocols. ijpar.comresearchgate.net

Innovations in this area are focused on several key trends: laxai.com

Microwave-Assisted Synthesis: Microwave irradiation is an important tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.net Its application in the synthesis of spiro compounds has shown promising results. researchgate.netmdpi.com

Solvent-Free and Alternative Solvent Systems: A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. ox.ac.uk Research is exploring solvent-free reaction conditions, such as mechanochemical methods (grinding), which have been successfully used for the eco-friendly synthesis of other spiro heterocycles. envirobiotechjournals.com Additionally, the use of greener solvents like ionic liquids, which are non-volatile and can act as both solvent and catalyst, is being investigated. researchgate.netmdpi.com

Atom Economy and Waste Reduction: Synthetic strategies are being redesigned to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. researchgate.net This includes the development of metal-free catalytic systems, such as the Tf₂O-mediated synthesis of spirobifluorenes, which avoids the use of heavy metal catalysts and the associated waste streams. bohrium.com

Use of Renewable Feedstocks: A long-term goal is to move away from petrochemical-based starting materials towards renewable, bio-derived resources for the synthesis of the foundational chemical building blocks. ox.ac.uk

The following table provides a comparative overview of traditional versus green synthetic approaches for spirobifluorene derivatives.

ParameterTraditional Synthetic ProtocolsGreen & Sustainable Protocols
Energy SourceConventional heating (oil baths, heating mantles)Microwave irradiation, Mechanochemistry (grinding)
SolventsVolatile organic compounds (e.g., dichloromethane, chloroform)Ionic liquids, supercritical fluids, water, or solvent-free conditions
CatalystsHeavy metal catalysts (e.g., Palladium, Aluminum Chloride)Metal-free catalysts, biocatalysts, reusable catalysts
ReagentsUse of harsh acids and bases (e.g., mixed acid for nitration)Less hazardous reagents, improved atom economy
Waste GenerationSignificant generation of solvent and catalyst wasteMinimized waste streams, focus on recycling

Development of Novel Computational Models for Predicting Spirobifluorene Reactivity and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental design and accelerating the discovery of new materials. scirp.org For complex molecules like 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene], computational models, particularly those based on Density Functional Theory (DFT), provide crucial insights into their electronic structure and behavior. nih.gov

Key areas where computational models are advancing research include:

Predicting Reaction Regioselectivity: DFT calculations can model the electron density distribution across the spirobifluorene framework. nih.gov This allows for the prediction of the most susceptible sites for electrophilic attack, such as nitration. By calculating the energies of possible intermediates and transition states, chemists can predict the likely isomeric products, which is invaluable for designing synthetic strategies with better regiocontrol. researchgate.net

Designing Molecules with Tailored Properties: Computational models can predict the optoelectronic properties of spirobifluorene derivatives before they are synthesized. nih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and charge transport properties can be calculated. nih.govnih.gov This predictive capability allows for the in-silico design of novel materials with specific properties required for applications in organic electronics.

Understanding Structure-Property Relationships: These models help elucidate the fundamental relationships between the molecular structure (e.g., the number and position of nitro groups) and the resulting material properties. This understanding is critical for the rational design of next-generation functional materials.

Machine Learning and AI Integration: Emerging research combines traditional computational methods with machine learning and artificial intelligence. These advanced models can be trained on existing experimental and computational data to predict the properties and reactivity of new spirobifluorene derivatives with even greater speed and accuracy. cmu.eduxenosite.org

The table below summarizes key electronic properties of spirobifluorene derivatives that can be predicted using computational models.

Predicted PropertySignificance in Materials DesignTypical Computational Method
HOMO Energy LevelRelates to the ionization potential and hole-injection/transport capability.Density Functional Theory (DFT)
LUMO Energy LevelRelates to the electron affinity and electron-injection/transport capability.Density Functional Theory (DFT)
HOMO-LUMO Energy GapCorrelates with the electronic absorption and emission properties of the material.DFT, Time-Dependent DFT (TD-DFT)
Triplet Energy (ET)Crucial for designing host materials for phosphorescent OLEDs.DFT
Reorganization EnergyPredicts the charge transport mobility (hole and electron).DFT

Exploration of New Derivatization Pathways for Functional Materials Design Based on Spirobifluorene

The functional groups on the spirobifluorene core are not merely endpoints but serve as versatile handles for further chemical modification, enabling the creation of a wide array of new materials. The nitro groups in 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene] are particularly useful in this regard, as they can be readily transformed into other functional groups.

A primary and highly significant derivatization pathway is the reduction of the four nitro groups to form 2,2',7,7'-Tetraamino-9,9'-spirobi[fluorene]. taskcm.com This transformation fundamentally changes the electronic nature of the molecule from electron-deficient to electron-rich and opens up a vast landscape of subsequent chemical reactions. The resulting tetra-amino compound is a powerful building block for numerous applications:

Polymer Synthesis: The amine groups can serve as monomers for the synthesis of high-performance polymers such as polyimides or polyamides. The rigid spirobifluorene core incorporated into the polymer backbone can lead to materials with exceptional thermal stability, high glass transition temperatures, and desirable mechanical properties.

Cross-Coupling Reactions: The amino groups can be converted into other functionalities, such as halides or triflates, which can then participate in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). researchgate.net This allows for the attachment of various aromatic or aliphatic side chains, enabling fine-tuning of the material's solubility, morphology, and electronic properties.

Synthesis of Porous Materials: The tetra-amino spirobifluorene can be used as a core building block (tecton) for the synthesis of porous organic frameworks (POFs) or covalent organic frameworks (COFs) through reactions with appropriate linkers.

Dye and Sensor Development: The amino groups can be diazotized and coupled to form azo dyes or can be derivatized with chromophores or fluorophores to create materials for chemical sensing applications.

Beyond the reduction of nitro groups, research is also exploring direct C-H activation or the use of precursor molecules like 2,2',7,7'-tetrabromo-9,9'-spirobifluorene (B142893) to introduce functionalities such as boronic esters, which are precursors for Suzuki coupling reactions and the formation of boronate ester cages. rsc.orgrsc.org These diverse derivatization pathways are key to unlocking the full potential of the spirobifluorene scaffold for creating bespoke functional materials.

Design of Hierarchical Architectures and Multifunctional Systems Utilizing Spirobifluorene Units

The rigid, well-defined three-dimensional structure of the spirobifluorene unit makes it an exceptional building block for the bottom-up construction of complex, highly ordered materials. The design of hierarchical architectures and multifunctional systems is a frontier of materials science where spirobifluorene derivatives are poised to make a significant impact.

Future directions in this area involve using 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene] or its derivatives as tectons for creating advanced materials:

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): By converting the nitro groups to carboxylates or amines, the spirobifluorene core can act as a multitopic linker. rsc.org Reacting these linkers with metal nodes (for MOFs) or organic linkers (for COFs) can produce highly porous, crystalline materials. nih.gov The inherent geometry of the spiro-core can lead to frameworks with unique pore structures and high surface areas, suitable for applications in gas storage, separation, and catalysis.

Supramolecular Self-Assembly: The specific placement of functional groups on the spirobifluorene scaffold can direct its self-assembly into discrete, higher-order structures through non-covalent interactions like hydrogen bonding or metal coordination. researchgate.net For example, spirobifluorene-based ligands have been shown to self-assemble into metallosupramolecular rhombi and chiral cages. rsc.orgnih.gov These assemblies can create nano-scale containers or chiral environments for specialized applications.

Multifunctional Materials: The spirobifluorene unit can be integrated into systems that combine multiple functions. For instance, a spirobifluorene core could be functionalized with both electron-donating and electron-accepting groups to create materials with tailored charge-transfer properties for organic electronics. researchgate.net It could also be incorporated into oligomers or polymers where the spiro-unit provides structural rigidity and charge transport, while other attached moieties provide light-emission or sensing capabilities.

Chiral Systems: The spirobifluorene scaffold is inherently chiral. By resolving the enantiomers and using them as building blocks, researchers can construct chiral hierarchical structures. These materials are of great interest for applications in enantioselective catalysis, separation, and chiroptical devices.

The ability to control the assembly of spirobifluorene units from the molecular level to macroscopic materials is a key goal, promising the development of sophisticated systems with precisely engineered functions.

Q & A

Q. What are the common synthetic routes for 2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene], and how are its structural features characterized?

The synthesis typically involves regioselective nitration of spirobifluorene precursors. For example, copper(II) nitrate can be used to achieve high-yield nitration (~89%) in functionalized spirobifluorene derivatives . Characterization relies on nuclear magnetic resonance (NMR) for substituent identification, X-ray diffraction (XRD) for crystallographic analysis, and Brunauer-Emmett-Teller (BET) surface area measurements for porosity evaluation in derived materials like metal-organic frameworks (MOFs) .

Q. How does the spirobi[fluorene] core influence the properties of metal-organic frameworks (MOFs)?

The rigid 9,9'-spirobi[fluorene] backbone enhances structural stability in MOFs, enabling high surface areas (e.g., ~1,000 m²/g in SBF–Cu) and open metal sites for gas adsorption. The spiro configuration prevents layer stacking, facilitating hydrogen uptake capacities up to 1.2 wt% at 77 K .

Q. What spectroscopic methods are employed to study electronic transitions in nitro-functionalized spirobifluorenes?

UV-Vis absorption and photoluminescence (PL) spectroscopy are critical. For example, spiro-OMeTAD derivatives exhibit absorption peaks at 308–378 nm and emission at 414 nm in dichloromethane, correlating with charge-transfer transitions between nitro groups and aromatic cores .

Advanced Research Questions

Q. How can regioselectivity be controlled during nitration of spirobifluorene derivatives?

Regioselectivity is governed by steric and electronic factors. Nitration at the 2,2',7,7'-positions is favored due to the electron-rich fluorene rings. Copper(II) nitrate in anhydrous conditions directs nitration to these sites, avoiding side reactions. Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies optimize 2,2',7,7'-Tetranitro-spirobi[fluorene] derivatives as hole-transport materials (HTMs) in perovskite solar cells?

Doping with lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and tert-butylpyridine (tBP) enhances conductivity and stability in spiro-OMeTAD. Mobility measurements via time-of-flight (TOF) and space-charge-limited current (SCLC) techniques show room-temperature hole mobilities of ~10⁻⁴ cm²/V·s, critical for device efficiency >23% . Thermal cross-linking of HTM layers further improves stability under operational stress .

Q. How do electron-withdrawing nitro groups affect the optoelectronic properties of spirobi[fluorene] derivatives?

Nitro groups lower the LUMO energy (-2.08 to -2.23 eV) and increase electron affinity, making these materials suitable for electron-transport layers (ETLs) or n-type semiconductors. In MOFs, nitro-functionalized ligands enhance charge separation in photocatalytic applications .

Q. What challenges arise in designing spirobi[fluorene]-based ligands for MOFs with tailored pore geometries?

Balancing ligand rigidity and functional group orientation is critical. For example, tetracarboxylate spirobi[fluorene] ligands form 4,4-tessellated MOFs with paddle-wheel Cu nodes, while pyridyl-substituted variants (e.g., 2,2',7,7'-Tetra(pyridin-4-yl)-spirobi[fluorene]) enable flexible coordination modes for guest molecule encapsulation .

Q. How can computational modeling predict the performance of nitro-spirobi[fluorene] derivatives in optoelectronic devices?

Density functional theory (DFT) calculates HOMO/LUMO levels, charge mobility, and exciton binding energies. Molecular dynamics (MD) simulations assess thin-film morphology and dopant distribution. For example, Gaussian disorder models correlate temperature-dependent mobility with energetic disorder (~80 meV) in spiro-OMeTAD .

Methodological Tables

Property Measurement Technique Example Value Reference
BET Surface AreaN₂ Adsorption/Desorption1,000 m²/g (SBF–Cu MOF)
Hole MobilitySCLC/TOF~10⁻⁴ cm²/V·s (spiro-OMeTAD)
HOMO/LUMO LevelsCyclic VoltammetryHOMO: -5.24 eV; LUMO: -2.08 eV
Thermal StabilityThermogravimetric Analysis (TGA)Decomposition >300°C (spiro-NPB)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.